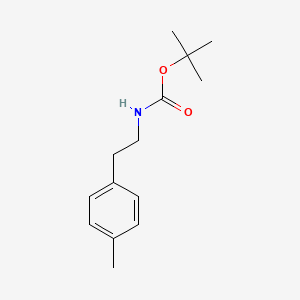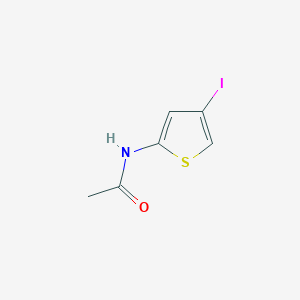
N-(4-Iodothiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Iodothiophen-2-yl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an iodine atom at the 4-position of the thiophene ring and an acetamide group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodothiophen-2-yl)acetamide typically involves the iodination of thiophene followed by acetamidation. One common method is the iodination of 2-thiophenecarboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position. The resulting 4-iodo-2-thiophenecarboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with ammonia or an amine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of N-(4-substituted-thiophen-2-yl)acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(4-Iodothiophen-2-yl)ethylamine.
Aplicaciones Científicas De Investigación
N-(4-Iodothiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity and potential therapeutic applications
Mecanismo De Acción
The mechanism of action of N-(4-Iodothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom and thiophene ring can interact with biological targets through halogen bonding, π-π interactions, and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
- N-(4-Bromothiophen-2-yl)acetamide
- N-(4-Chlorothiophen-2-yl)acetamide
- N-(4-Fluorothiophen-2-yl)acetamide
Comparison: N-(4-Iodothiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger size and higher polarizability of iodine compared to bromine, chlorine, and fluorine result in stronger halogen bonding and different reactivity patterns. This uniqueness makes this compound a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H6INOS |
|---|---|
Peso molecular |
267.09 g/mol |
Nombre IUPAC |
N-(4-iodothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6INOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9) |
Clave InChI |
IUIXCBBZHVFRHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CS1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


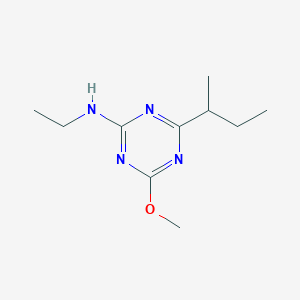
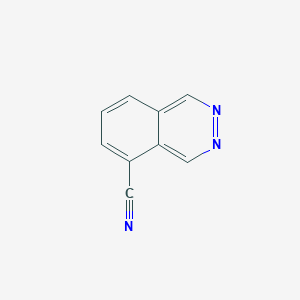


![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)

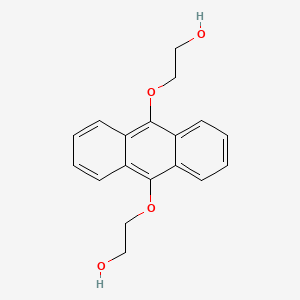





![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
